Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18007355
InChI: InChI=1S/C19H20F3NO5/c1-25-17(24)16(18(26-2)27-3)13-8-5-4-7-12(13)11-28-15-10-6-9-14(23-15)19(20,21)22/h4-10,16,18H,11H2,1-3H3
SMILES:
Molecular Formula: C19H20F3NO5
Molecular Weight: 399.4 g/mol

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate

CAS No.:

Cat. No.: VC18007355

Molecular Formula: C19H20F3NO5

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate -

Specification

Molecular Formula C19H20F3NO5
Molecular Weight 399.4 g/mol
IUPAC Name methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate
Standard InChI InChI=1S/C19H20F3NO5/c1-25-17(24)16(18(26-2)27-3)13-8-5-4-7-12(13)11-28-15-10-6-9-14(23-15)19(20,21)22/h4-10,16,18H,11H2,1-3H3
Standard InChI Key WIJNSMMYVMNTAR-UHFFFAOYSA-N
Canonical SMILES COC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features three distinct moieties:

  • A 6-(trifluoromethyl)pyridin-2-yl group: This aromatic heterocycle contains a nitrogen atom at the 2-position and a trifluoromethyl (-CF3_3) substituent at the 6-position, which enhances electron-withdrawing properties and metabolic stability .

  • A phenyl-oxymethyl bridge: The pyridine ring is connected to a phenyl group via an oxymethyl (-OCH2_2-) linker, facilitating conformational flexibility while maintaining aromatic stacking potential.

  • A 3,3-dimethoxypropanoate ester: The central propanoate backbone is esterified with a methyl group and substituted with two methoxy (-OCH3_3) groups at the 3-position, contributing to steric bulk and influencing solubility .

IUPAC Name and Representation

The systematic IUPAC name, methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate, precisely maps its substituents and connectivity. Key identifiers include:

PropertyValue
SMILESCOC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC
InChI KeyWIJNSMMYVMNTAR-UHFFFAOYSA-N
PubChem CID165429125
CAS NumberNot explicitly listed (VCID: VC18007355)

Synthesis and Preparation

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound’s preparation likely involves multi-step organic reactions:

  • Pyridine Functionalization: Introduction of the trifluoromethyl group to pyridine via nucleophilic substitution or radical trifluoromethylation .

  • Oxymethyl Bridge Formation: Coupling the modified pyridine to a benzyl alcohol derivative using Mitsunobu or Williamson ether synthesis .

  • Esterification and Methoxylation: Propanoate backbone assembly through esterification of methacrylic acid derivatives, followed by methoxylation at the 3-position .

Key Intermediate Compounds

  • Methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7): A simpler ester serving as a potential precursor for the propanoate moiety .

  • 6-(Trifluoromethyl)pyridin-2-ol: A critical intermediate for introducing the trifluoromethylpyridine group .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular Weight399.4 g/mol
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
LogPEstimated ~2.5 (moderate lipophilicity due to -CF3_3)
StabilityStable under inert conditions; sensitive to strong acids/bases

The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the ester and ether linkages may confer hydrolytic lability under acidic or basic conditions .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve aromatic protons (δ 7–8 ppm), methoxy singlets (δ ~3.3 ppm), and CF3_3 groups .

  • Mass Spectrometry: High-resolution MS (HRMS) expected to show a molecular ion peak at m/z 399.4.

Chromatography

  • HPLC: Reverse-phase columns (C18) with UV detection at 254 nm for purity assessment .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesPotential ApplicationsSource
Methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl} acrylateC18H16F3NO4Acrylate group instead of propanoatePolymer chemistry
Methyl 3,3-dimethoxy-2-methylpropanoateC7H14O4Lacks aromatic and CF3 groupsSolvent or synthetic intermediate

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